Introduction: Unveiling a Core Scaffold in Medicinal Chemistry
Introduction: Unveiling a Core Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to Methyl 5-nitro-1H-indole-3-carboxylate
Methyl 5-nitro-1H-indole-3-carboxylate is a heterocyclic building block of significant interest to the scientific community, particularly those engaged in synthetic organic chemistry and drug discovery. Its structure features a bicyclic indole core, a versatile pharmacophore found in numerous natural products and pharmaceuticals.[1] The strategic placement of an electron-withdrawing nitro group at the 5-position and a methyl carboxylate group at the 3-position imparts unique reactivity and provides synthetic handles for elaborate molecular construction.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its properties, synthesis, and reactivity. We will explore its core characteristics, detail validated synthetic protocols, analyze its chemical behavior, and highlight its applications as a pivotal intermediate in the creation of complex, biologically active molecules.
PART 1: Core Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. These parameters dictate choices regarding solvents, reaction conditions, and purification strategies.
Structural and Molecular Data
The compound, identified by the CAS Number 686747-51-3, possesses a well-defined molecular architecture.[2][3][4][5] The indole ring system, substituted with two key functional groups, is the foundation of its chemical personality.
Caption: Chemical structure of Methyl 5-nitro-1H-indole-3-carboxylate.
Tabulated Physicochemical Data
The following table summarizes the key physical and chemical properties of the compound, compiled from various chemical data providers. Predicted values, where noted, are derived from computational models and should be considered estimates.
| Property | Value | Source(s) |
| CAS Number | 686747-51-3 | [2][3][4][5] |
| Molecular Formula | C₁₀H₈N₂O₄ | [2][3][4] |
| Molecular Weight | 220.18 g/mol | [2][3][4] |
| Appearance | Data not consistently available; related nitroindoles are often yellow to brown powders. | [6][7][8] |
| Melting Point | 282-284 °C | [5] |
| Boiling Point | 424.2 ± 25.0 °C (Predicted) | [5] |
| Density | 1.452 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 13.67 ± 0.30 (Predicted) | [5] |
| Storage | Sealed in dry, Room Temperature | [4][5] |
PART 2: Synthesis and Experimental Protocols
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. While a direct, one-pot synthesis for Methyl 5-nitro-1H-indole-3-carboxylate from simple precursors is not prominently detailed, a logical and effective route involves the nitration of a suitable indole precursor. The reactivity of the indole ring towards electrophilic substitution is highest at the C3 position; therefore, to achieve C5 nitration, the C3 position must be blocked or the synthesis must proceed through a different strategy, such as building the ring from a pre-nitrated benzene derivative.
A common and effective strategy is the nitration of an N-protected indoline, followed by esterification and subsequent dehydrogenation (aromatization).[9]
Logical Synthesis Workflow
Caption: A plausible synthetic route to the target compound.
Detailed Experimental Protocol: Fischer Indole Synthesis Analogue
A practical approach to synthesizing this molecule is through a Fischer indole synthesis, which constructs the indole ring from a substituted phenylhydrazine and a keto-ester.
Objective: To synthesize Methyl 5-nitro-1H-indole-3-carboxylate.
Materials:
-
4-Nitrophenylhydrazine hydrochloride
-
Methyl pyruvate
-
Ethanol
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)
Step-by-Step Methodology:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-nitrophenylhydrazine hydrochloride in ethanol.
-
Add a stoichiometric equivalent of sodium acetate or a mild base to liberate the free hydrazine.
-
To this solution, add one equivalent of methyl pyruvate dropwise while stirring.
-
The reaction mixture is typically stirred at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The formation of the hydrazone intermediate is often visually indicated by a color change or precipitation.
-
Causality: This is a classic condensation reaction. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the pyruvate, followed by dehydration to form the stable C=N bond of the hydrazone.
-
-
Indolization (Cyclization):
-
The crude hydrazone can be isolated or used directly. The solvent is removed under reduced pressure.
-
Add polyphosphoric acid (PPA) to the flask containing the hydrazone. PPA serves as both a strong acid catalyst and a dehydrating agent.
-
Heat the mixture, typically to 80-100 °C, with vigorous stirring for several hours. The reaction progress should be monitored by TLC.
-
Causality: This is the key Fischer indole synthesis step. The acid protonates the hydrazone, facilitating a[2][2]-sigmatropic rearrangement (the key bond-forming step) followed by the elimination of ammonia and tautomerization to yield the aromatic indole ring. The electron-withdrawing nitro group directs the cyclization.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is carefully poured onto crushed ice or into cold water, which hydrolyzes the PPA and precipitates the crude product.
-
The solid precipitate is collected by vacuum filtration and washed thoroughly with water to remove residual acid.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
-
PART 3: Reactivity and Key Chemical Transformations
The chemical behavior of Methyl 5-nitro-1H-indole-3-carboxylate is governed by its three primary functional components: the indole nucleus, the nitro group, and the methyl ester. These sites can be targeted for selective transformations, making the molecule a versatile synthetic intermediate.
Core Reaction Pathways
Caption: Major reaction pathways for functional group modification.
-
Reduction of the Nitro Group: This is arguably the most valuable transformation of this molecule. The nitro group can be readily reduced to a primary amine (aniline derivative).
-
Reagents: Common reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (H₂ over Pd/C), or sodium dithionite.
-
Significance: The resulting Methyl 5-amino-1H-indole-3-carboxylate is a powerful intermediate. The newly formed amino group can undergo a vast array of reactions: diazotization, acylation, alkylation, and participation in coupling reactions to build highly complex molecular architectures.
-
-
Modification of the Ester Group: The methyl ester at the C3 position is a versatile handle for introducing diversity.
-
Hydrolysis: Saponification with a base like sodium hydroxide (NaOH) followed by acidic workup will yield the corresponding carboxylic acid (5-Nitro-1H-indole-3-carboxylic acid).[10] This acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form amides.
-
Amidation: Direct reaction with amines, often at elevated temperatures, can convert the ester into an amide.
-
-
Reactions at the Indole Nitrogen: The N-H proton of the indole ring is acidic and can be deprotonated with a suitable base (e.g., sodium hydride, NaH). The resulting anion is nucleophilic and can be alkylated or acylated to install substituents at the N1 position.
PART 4: Applications in Drug Discovery and Materials Science
The true value of Methyl 5-nitro-1H-indole-3-carboxylate lies in its role as a scaffold for creating novel compounds with potential therapeutic applications. The indole core is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[11]
-
Anticancer Agents: The 5-nitroindole framework is a key component in the synthesis of compounds designed to target cancer-related pathways.[8] For instance, after reduction of the nitro group, the resulting 5-aminoindole can be elaborated into molecules that bind to specific DNA structures like G-quadruplexes, which are implicated in cancer cell proliferation.[12]
-
Enzyme Inhibitors: The indole scaffold can be tailored to fit into the active sites of various enzymes. Derivatives of nitroindoles have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.[6]
-
Fluorescent Probes: The conjugated system of the indole ring, when appropriately substituted, can give rise to fluorescent molecules. The 5-nitroindole-3-carboxylate scaffold can be used as a starting point for developing probes for biological imaging and sensing applications.[8][10]
PART 5: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling Methyl 5-nitro-1H-indole-3-carboxylate.
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13][14]
-
Hazards: While specific toxicity data for this exact compound is limited, related nitro-aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[14] Compounds in this class may cause skin, eye, and respiratory irritation.[15][16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][5][15]
Conclusion
Methyl 5-nitro-1H-indole-3-carboxylate is more than just a chemical compound; it is a versatile tool for molecular innovation. Its well-defined physicochemical properties, accessible synthetic routes, and predictable, multi-faceted reactivity make it an invaluable starting material for researchers. By leveraging the distinct reactivity of the nitro group, the ester, and the indole core, scientists can construct a diverse library of complex molecules, paving the way for the discovery of new therapeutics, advanced materials, and novel chemical probes. This guide provides the foundational knowledge necessary for its effective and safe utilization in pioneering research endeavors.
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